molecular formula C9H13NO2Si B103356 Trimethylsilyl 2-pyridinecarboxylate CAS No. 17881-49-1

Trimethylsilyl 2-pyridinecarboxylate

Cat. No.: B103356
CAS No.: 17881-49-1
M. Wt: 195.29 g/mol
InChI Key: MKGLHHAHWDNTEJ-UHFFFAOYSA-N
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Description

Trimethylsilyl 2-pyridinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-pyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 2-pyridinecarboxylate typically involves the reaction of 2-pyridinecarboxylic acid with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-pyridinecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridinecarboxylates.

    Hydrolysis: 2-pyridinecarboxylic acid and trimethylsilanol.

    Coupling Reactions: Coupled products with aryl or alkyl groups.

Scientific Research Applications

Trimethylsilyl 2-pyridinecarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: The compound is used in the preparation of functionalized materials with specific properties.

    Pharmaceutical Research: It is explored for its potential in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of Trimethylsilyl 2-pyridinecarboxylate involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pyridine ring can coordinate with metal centers, making it useful in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 2-pyridinecarboxylate is unique due to the combination of the trimethylsilyl group and the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it versatile in various chemical reactions and applications.

Properties

IUPAC Name

trimethylsilyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGLHHAHWDNTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336227
Record name Trimethylsilyl 2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17881-49-1
Record name Trimethylsilyl 2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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